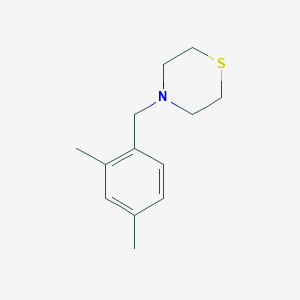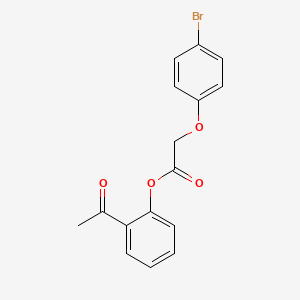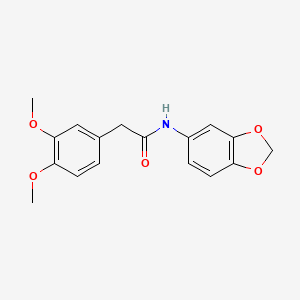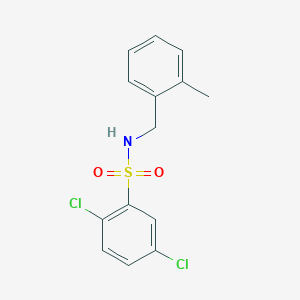
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is commonly used in scientific research to study the effects of glutamate on the central nervous system. In
Wirkmechanismus
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline works by blocking the ionotropic glutamate receptor, which is a ligand-gated ion channel that allows the flow of cations such as sodium, potassium, and calcium into the cell. Glutamate is the primary neurotransmitter that activates this receptor, and its activation is essential for normal brain function. 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline binds to the receptor and prevents glutamate from activating it, thereby blocking its effects.
Biochemical and Physiological Effects
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation, a process that is involved in learning and memory. It has also been shown to protect against glutamate-induced excitotoxicity, a process that is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to have anticonvulsant effects and to reduce the severity of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potency and specificity. It is a potent antagonist of the ionotropic glutamate receptor and has been shown to block its effects at low concentrations. Additionally, it is relatively specific for the ionotropic glutamate receptor and does not affect other neurotransmitter systems. However, one limitation of using 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research involving 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline. One area of research is the development of new and more potent antagonists of the ionotropic glutamate receptor. Another area of research is the study of the effects of 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to determine the long-term effects of 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline on the central nervous system and its potential as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with 2-chloro-6,8-dimethyl-4-quinolyl chloride to form the intermediate 2-(2-pyridinyl)quinoline. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline is commonly used in scientific research to study the effects of glutamate on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in a variety of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline is used to block the ionotropic glutamate receptor and study its effects on these processes.
Eigenschaften
IUPAC Name |
(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-10-14(2)19-15(11-13)16(20(25)24-9-5-8-22-24)12-18(23-19)17-6-3-4-7-21-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOHRMWBJBCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(6,8-Dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)




![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)